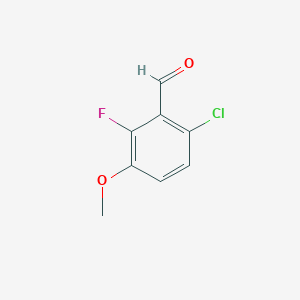
6-Chloro-2-fluoro-3-methoxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives close to 6-Chloro-2-fluoro-3-methoxybenzaldehyde involves various chemical strategies, including the reaction of fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, which simplifies the synthetic method by avoiding the use of concentrated hydrochloric and sulfuric acid, thus reducing industrial production damage and cost (Wang Bao-jie, 2006). Another relevant synthesis approach involves oxidation of intermediates with chromium trioxide in acetic acid/acetic anhydride, showing the versatility in synthesizing halogen-substituted benzaldehydes (Zhou Yu, 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray analysis and spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible, which provide insights into the compound's conformation and electronic structure (H. Özay et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving halogen- and methoxy-substituted benzaldehydes are of significant interest due to their applications in various fields. Studies have shown that these compounds can undergo conformational isomerization and photochemical reactions when exposed to UV light, indicating their reactive nature and potential for further chemical modifications (G. Ogruc Ildiz et al., 2019).
Physical Properties Analysis
The physical properties of compounds similar to 6-Chloro-2-fluoro-3-methoxybenzaldehyde, such as melting points, solubility, and crystal structures, have been characterized to understand their behavior in different environments. These properties are crucial for determining the compound's suitability for various applications (S. Naveen et al., 2006).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity, stability, and interaction with other molecules, provide insights into how 6-Chloro-2-fluoro-3-methoxybenzaldehyde might be utilized in chemical syntheses or other applications. For instance, studies on the oxidation of substituted benzaldehydes offer a pathway to synthesize fluorinated phenols, showcasing the compound's versatility (P. Chakraborty & M. Kilbourn, 1991).
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties : This compound is used in complexation reactions to obtain Zn(II) chelates. These chelates exhibit antibacterial properties against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).
Intermediate in Herbicide Production : It serves as a key intermediate in the synthesis of certain herbicides (Zhou Yu, 2002).
Antioxidant Activity : The compound has demonstrated antioxidant activity. This was explored through the synthesis of chalcone derivatives from halogenated vanillin, which includes 6-Chloro-2-fluoro-3-methoxybenzaldehyde (Rijal, Haryadi, & Anwar, 2022).
Monitoring Aldol Reactions : A fluorogenic aldehyde with a 1,2,3-triazole moiety, which includes this compound, is useful for monitoring the progress of aldol reactions through an increase in fluorescence (Guo & Tanaka, 2009).
Medical Applications : Fluorine-containing medicinals, including those derived from this compound, are used in diverse areas like anti-cancer, anti-inflammatory, anti-parasitic, central nervous system agents, antibiotics, general anesthetics, and cardiac therapy (Naveen et al., 2006).
Synthetic Methodology Improvement : The study by Wang Bao-jie (2006) simplifies the synthetic method of a related compound, 3-fluoro-4-methoxybenzaldehyde, which is relevant for reducing damage to industrial production and allowing for the recycling of trifluoroacetic acid.
Wastewater Treatment : XDA-1 macroporous resin can effectively remove COD and recycle related compounds like 2-chloro-6-fluoro-benzoic acid from wastewater, which is crucial for pollution control and reuse of wastewater (L. Xiaohong & Ltd Hangzhou, 2009).
Biological Properties : Fluorinated analogs of certain compounds, including those similar to 6-Chloro-2-fluoro-3-methoxybenzaldehyde, have shown various biological properties, such as acting as beta- or alpha-adrenergic agonists (Kirk et al., 1979).
Anticancer Activity : Fluorinated analogues of combretastatin A-4, which include compounds structurally related to 6-Chloro-2-fluoro-3-methoxybenzaldehyde, have potent cell growth inhibitory properties in vitro (Lawrence et al., 2003).
Bioconversion : The white rot fungus Bjerkandera adusta has been studied for its ability to biochemically convert fluoro-4-methoxybenzaldehyde and related compounds, producing novel bioconversion products and confirming the production of both chlorinated and brominated methoxybenzaldehyde metabolites (Beck et al., 1997; Beck, Lauritsen, Patrick, & Cooks, 2000).
Safety And Hazards
6-Chloro-2-fluoro-3-methoxybenzaldehyde is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and it should be stored away from strong oxidizing agents, air, and reducing agents .
Eigenschaften
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUJQWBRPRPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393841 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
CAS RN |
112641-64-2 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112641-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)